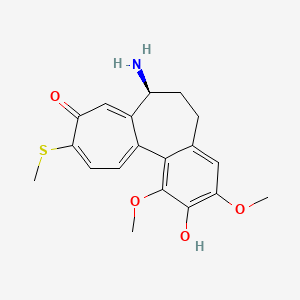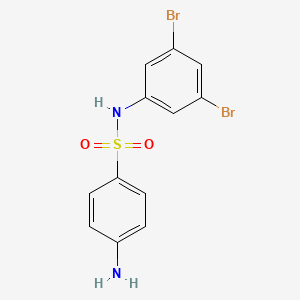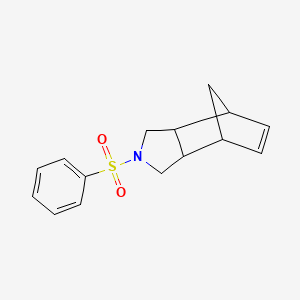
Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate is a complex organic compound with the molecular formula C26H56N2O6S. It is known for its unique chemical structure, which includes a stearoylamino group, a hydroxyethyl group, and an ethyl ammonium group. This compound is often used in various scientific research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate typically involves multiple steps. One common method includes the reaction of stearoyl chloride with ethylenediamine to form N-(2-aminoethyl)stearamide. This intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group, resulting in N-(2-(2-hydroxyethylamino)ethyl)stearamide. Finally, this compound is quaternized with ethyl sulfate to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of catalysts, controlled temperatures, and specific reaction times to facilitate the desired chemical transformations.
化学反応の分析
Types of Reactions
Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The stearoylamino group can be reduced to form primary amines.
Substitution: The ethyl ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted ammonium compounds.
科学的研究の応用
Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.
Medicine: Studied for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its emulsifying properties.
作用機序
The mechanism of action of Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.
類似化合物との比較
Ethyl(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium ethyl sulphate can be compared with other similar compounds, such as:
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound used as a surfactant.
Dodecylbenzenesulfonic acid (DBSA): A sulfonic acid-based surfactant with similar emulsifying properties.
Stearyl dimethyl benzyl ammonium chloride (SDBAC): A quaternary ammonium compound with a stearyl group, used in disinfectants and sanitizers.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
68957-51-7 |
|---|---|
分子式 |
C26H56N2O6S |
分子量 |
524.8 g/mol |
IUPAC名 |
ethyl hydrogen sulfate;N-[2-[ethyl(2-hydroxyethyl)amino]ethyl]octadecanamide |
InChI |
InChI=1S/C24H50N2O2.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)25-20-21-26(4-2)22-23-27;1-2-6-7(3,4)5/h27H,3-23H2,1-2H3,(H,25,28);2H2,1H3,(H,3,4,5) |
InChIキー |
HLQNAPRAEZTSLD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CCO.CCOS(=O)(=O)O |
関連するCAS |
68784-88-3 68957-51-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-11-[(2S)-1-hydroxypropan-2-yl]-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12792889.png)

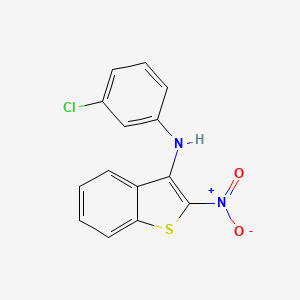


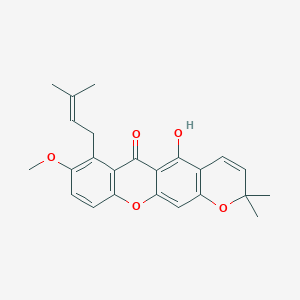
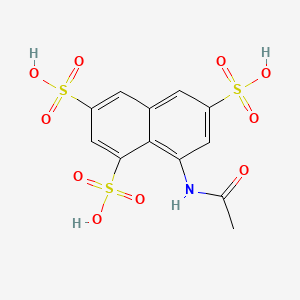
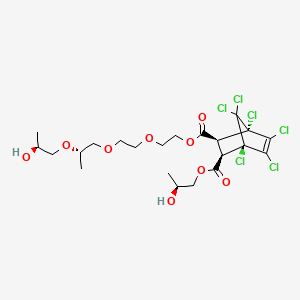
![1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12792940.png)

